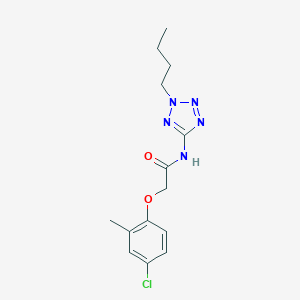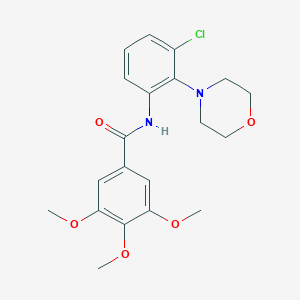
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BCTC, is a chemical compound that has been widely used in scientific research for its unique properties. BCTC is a highly potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is primarily expressed in sensory neurons.
作用机制
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide acts as a highly potent and selective antagonist of TRPV1 channels. It binds to the channel and prevents the influx of calcium ions, which are necessary for the activation of the channel. By blocking TRPV1 channels, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide can inhibit pain sensation, reduce inflammation, and regulate other physiological processes that are mediated by these channels.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in scientific research. In animal studies, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to reduce pain sensation, inhibit inflammation, and regulate blood pressure. N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. In addition, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have a protective effect on the kidneys, as it can reduce the oxidative stress that can lead to kidney damage.
实验室实验的优点和局限性
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide has a number of advantages for use in lab experiments. It is a highly potent and selective antagonist of TRPV1 channels, which makes it a valuable tool for studying the function of these channels. N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, there are some limitations to the use of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its usefulness in certain types of experiments. In addition, the effects of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide can be difficult to interpret in some cases, as it can have off-target effects on other channels and receptors.
未来方向
There are a number of future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of research is the development of more potent and selective TRPV1 antagonists that can be used to study the function of these channels in greater detail. Another area of research is the development of new therapeutic agents based on the properties of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide, such as anti-inflammatory or anti-cancer drugs. Finally, there is a need for further research on the safety and toxicity of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide, particularly in human studies.
合成方法
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction of 4-chloro-2-methylphenol with 2-(2-aminoethyl)-1H-tetrazole in the presence of triethylamine to form 4-chloro-2-methylphenoxyethyl-1H-tetrazole. This intermediate is then reacted with N-butyl-N-(chloroacetyl)acetamide in the presence of potassium carbonate to form N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide. The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been described in detail in a number of scientific publications.
科学研究应用
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been widely used in scientific research as a tool to study the function of TRPV1 channels. TRPV1 channels are involved in a number of physiological processes, including pain sensation, thermoregulation, and the regulation of blood pressure. N-(2-butyl-2H-tetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been used to study the role of TRPV1 channels in these processes, as well as in other areas of research such as inflammation, cancer, and diabetes.
属性
分子式 |
C14H18ClN5O2 |
|---|---|
分子量 |
323.78 g/mol |
IUPAC 名称 |
N-(2-butyltetrazol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H18ClN5O2/c1-3-4-7-20-18-14(17-19-20)16-13(21)9-22-12-6-5-11(15)8-10(12)2/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,18,21) |
InChI 键 |
OAFZQFBYRHRYQK-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
规范 SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)
![4-bromo-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244336.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide](/img/structure/B244337.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![2-(4-bromophenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244342.png)
![5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244343.png)
![3-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244345.png)

![4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)
![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244356.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244360.png)